Cas no 2418731-08-3 (3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid)

3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2418731-08-3
- EN300-26626461
- 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-5-ethynylbenzoic acid
- 3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid
-
- インチ: 1S/C18H22N2O4/c1-5-13-10-14(16(21)22)12-15(11-13)19-6-8-20(9-7-19)17(23)24-18(2,3)4/h1,10-12H,6-9H2,2-4H3,(H,21,22)
- InChIKey: MUTJLBQOOFAHDM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(C2C=C(C#C)C=C(C(=O)O)C=2)CC1)=O
計算された属性
- 精确分子量: 330.15795719g/mol
- 同位素质量: 330.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 523
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- XLogP3: 2.5
3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26626461-1.0g |
3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-5-ethynylbenzoic acid |
2418731-08-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26626461-1g |
3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-5-ethynylbenzoic acid |
2418731-08-3 | 1g |
$0.0 | 2023-09-12 |
3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acidに関する追加情報
Recent Advances in the Study of 3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid (CAS: 2418731-08-3)
The compound 3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid (CAS: 2418731-08-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This molecule, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc)-protected piperazine ring and an ethynylbenzoic acid moiety, has been explored for its role as a versatile intermediate in the synthesis of bioactive compounds.
Recent studies have highlighted the utility of this compound in the design of small-molecule inhibitors targeting key signaling pathways. For instance, researchers have utilized 3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid as a building block for the development of kinase inhibitors, which are of particular interest in oncology and inflammatory diseases. The ethynyl group facilitates click chemistry reactions, enabling efficient conjugation with other pharmacophores, while the Boc-protected piperazine enhances solubility and bioavailability.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's efficacy in modulating protein-protein interactions (PPIs) involved in cancer progression. The researchers employed a structure-activity relationship (SAR) approach to optimize the molecule's binding affinity, resulting in derivatives with nanomolar potency against specific oncogenic targets. These findings underscore the compound's potential as a scaffold for next-generation therapeutics.
Another notable application of 3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid is in the field of targeted drug delivery. A recent preprint on bioRxiv described its incorporation into antibody-drug conjugates (ADCs), where the ethynyl group was used for site-specific conjugation to monoclonal antibodies. This approach improved the stability and therapeutic index of the ADCs, offering a promising strategy for reducing off-target effects in cancer treatment.
Despite these advancements, challenges remain in the large-scale synthesis and purification of this compound. A 2022 patent (WO2022156789) addressed these issues by proposing a novel catalytic process that enhances yield and reduces byproduct formation. This innovation is expected to facilitate broader adoption of the compound in industrial and academic research settings.
In conclusion, 3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid represents a valuable tool in modern drug discovery, with applications ranging from inhibitor design to targeted therapeutics. Ongoing research is likely to uncover additional roles for this versatile molecule, further solidifying its importance in the chemical biology and pharmaceutical industries.
2418731-08-3 (3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid) Related Products
- 1806743-71-4(Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 2680767-45-5(3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid)
- 206874-45-5(BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER)
- 2090399-34-9(1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one)
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)
- 1236302-59-2(4-(nitromethyl)oxane)
- 1805559-07-2(3-Bromomethyl-6-iodo-2-(trifluoromethyl)pyridine)
- 1099632-95-7(tert-butyl N-2-(2-aminoethoxy)phenylcarbamate)
- 11099-34-6(COPPER METAL ALLOY-COPPER TIN)
- 920459-13-8(N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}cyclopropanecarboxamide)




